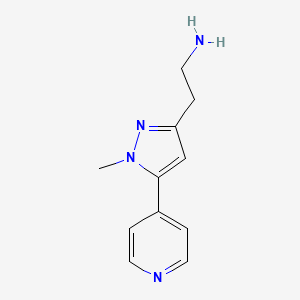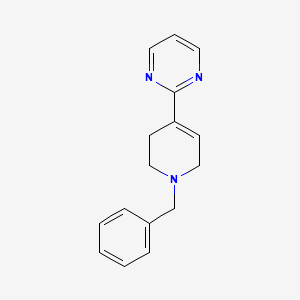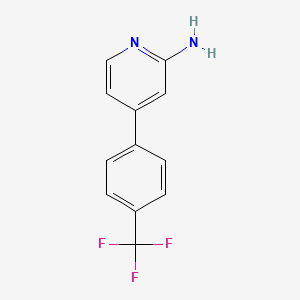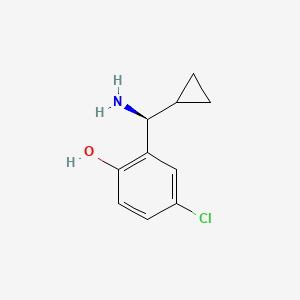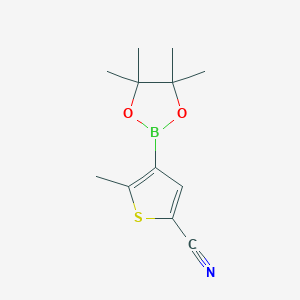
Ethyl 4-bromo-5-methoxyquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-5-methoxyquinoline-2-carboxylate is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 5th position, and an ethyl ester group at the 2nd position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-5-methoxyquinoline-2-carboxylate typically involves the bromination of 5-methoxyquinoline followed by esterification. One common method includes:
Bromination: 5-methoxyquinoline is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 4th position.
Esterification: The resulting 4-bromo-5-methoxyquinoline is then reacted with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester at the 2nd position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-5-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 4-amino-5-methoxyquinoline-2-carboxylate or 4-thio-5-methoxyquinoline-2-carboxylate.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of 4-bromo-5-methoxyquinoline-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-5-methoxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-5-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell division. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Ethyl 4-bromo-5-methoxyquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar in structure but with a thiazole ring instead of a quinoline ring.
4-hydroxy-2-quinolones: Differ in the presence of a hydroxyl group and their specific biological activities.
Icosapent ethyl: Though structurally different, it shares some pharmacological properties in terms of anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12BrNO3 |
|---|---|
Peso molecular |
310.14 g/mol |
Nombre IUPAC |
ethyl 4-bromo-5-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)10-7-8(14)12-9(15-10)5-4-6-11(12)17-2/h4-7H,3H2,1-2H3 |
Clave InChI |
XBGUPTCQMKUYSW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(C(=CC=C2)OC)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


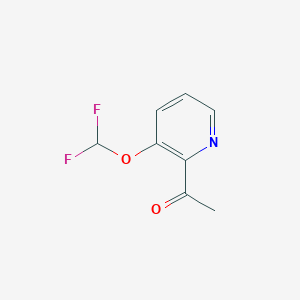
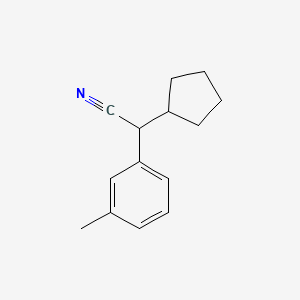
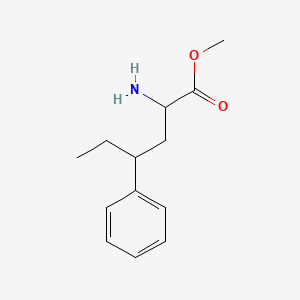
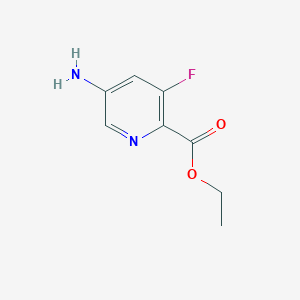
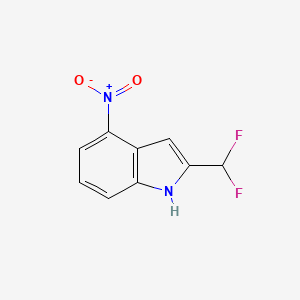
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)

